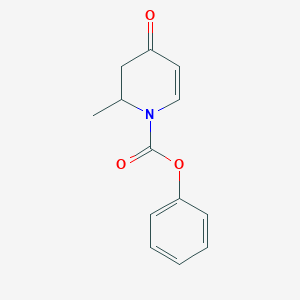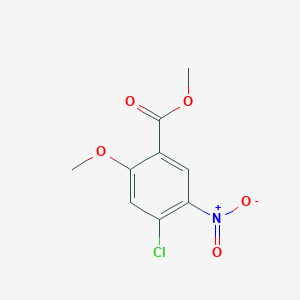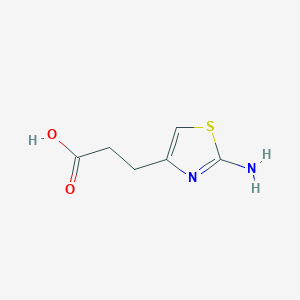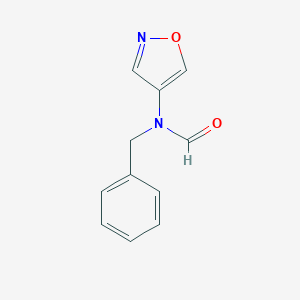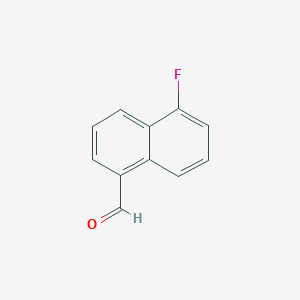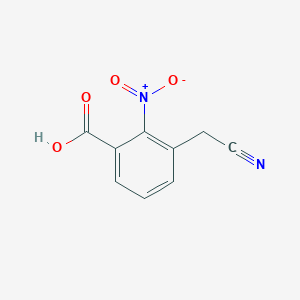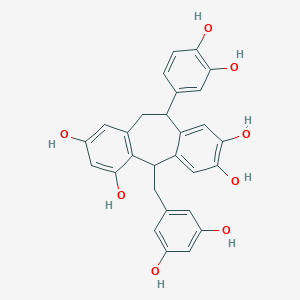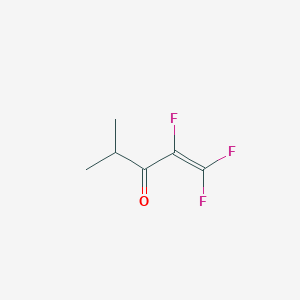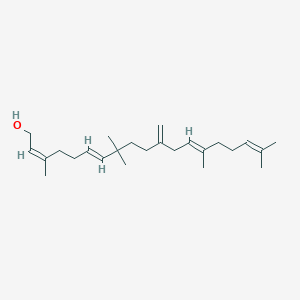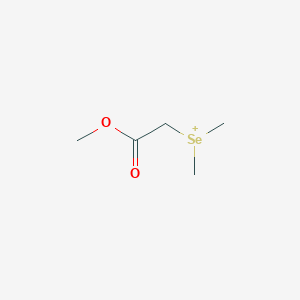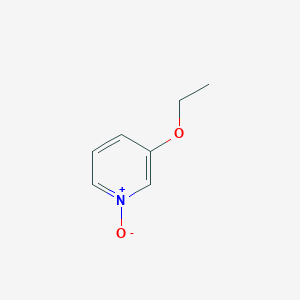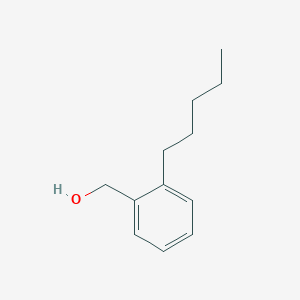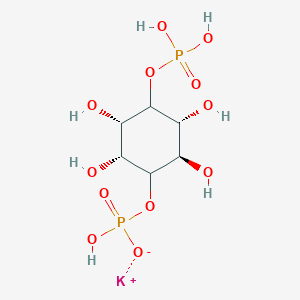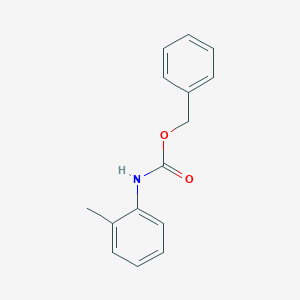
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Carbaryl, which is a widely used insecticide. However,
Wirkmechanismus
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately causing paralysis and death of the insect.
Biochemische Und Physiologische Effekte
Carbaryl has been shown to have toxic effects on the nervous system, liver, and kidneys. It has also been linked to developmental and reproductive toxicity. Exposure to Carbaryl can cause symptoms such as nausea, vomiting, headaches, and dizziness.
Vorteile Und Einschränkungen Für Laborexperimente
Carbaryl is a widely used insecticide that is readily available and relatively inexpensive. It has been extensively studied for its toxic effects on the nervous system, making it a useful tool for research in neurology and toxicology. However, due to its potential toxicity, caution must be taken when handling Carbaryl, and appropriate safety measures must be implemented to minimize exposure.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of Carbaryl. One potential area of research is the development of safer and more effective insecticides that do not have the toxic effects associated with Carbaryl. Another area of research is the development of new treatments for neurological disorders that target the same enzyme inhibited by Carbaryl. Additionally, further research could be done to better understand the mechanisms of toxicity of Carbaryl and to develop strategies for minimizing its harmful effects on human health and the environment.
Conclusion:
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) is a chemical compound that has been extensively studied for its potential applications in various fields. While it is primarily known as an insecticide, Carbaryl has also been studied for its effects on the nervous system and its potential applications in material science. Further research is needed to fully understand the potential benefits and risks associated with Carbaryl and to develop safer and more effective alternatives.
Synthesemethoden
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) can be synthesized through the reaction of phenyl methylamine with methyl isocyanate. This reaction results in the formation of Carbaryl, which is the commercial name for Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI).
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) has been extensively studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, Carbaryl is used as an insecticide to control pests such as mites, ticks, and beetles. It is also used in the treatment of head lice and scabies. In material science, Carbaryl is used as a curing agent for epoxy resins.
Eigenschaften
CAS-Nummer |
108714-89-2 |
|---|---|
Produktname |
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) |
Molekularformel |
C15H15NO2 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
benzyl N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C15H15NO2/c1-12-7-5-6-10-14(12)16-15(17)18-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17) |
InChI-Schlüssel |
XHJLADWDZOROLZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)OCC2=CC=CC=C2 |
Löslichkeit |
23.7 [ug/mL] |
Synonyme |
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



